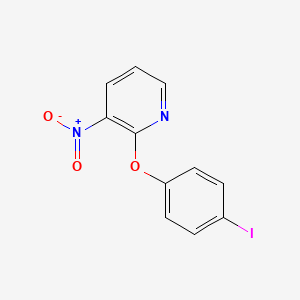

2-(4-Iodophenoxy)-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural products, including vitamins and alkaloids. researchgate.net Its presence is also notable in numerous pharmaceutical agents and agrochemicals. nih.govnih.gov The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, which can enhance the aqueous solubility and bioavailability of molecules, making it a desirable feature in drug design. nih.govmdpi.com The adaptability of the pyridine scaffold allows for extensive structural modifications, providing a versatile platform for the synthesis of new chemical entities with tailored properties. nih.gov

Strategic Importance of Halogenation (Iodine) and Nitro Functionalization in Heteroaromatic Systems

The introduction of halogen atoms, particularly iodine, and nitro groups onto heteroaromatic rings is a powerful strategy in organic synthesis. Halogenation, and specifically iodination, provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Iodo-substituted aromatics are valuable intermediates in the synthesis of complex molecules. hzdr.desigmaaldrich.com

The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring to which it is attached. acs.orgsigmaaldrich.com This electronic perturbation can activate the ring for nucleophilic aromatic substitution reactions, a fundamental transformation in organic synthesis. sigmaaldrich.commdpi.com The presence of a nitro group can therefore facilitate the introduction of other functional groups, making nitropyridines versatile building blocks. acs.orgsigmaaldrich.com

Contextual Overview of 2-(4-Iodophenoxy)-3-nitropyridine within Advanced Organic Synthesis and Theoretical Chemistry

This compound is a molecule that strategically combines the aforementioned structural features. Its synthesis is a key step in the creation of more complex molecules. A documented synthetic route involves the reaction of a halo-nitropyridine with a substituted phenol (B47542). For instance, the synthesis of this compound can be achieved through the reaction of 2-chloro-3-nitropyridine (B167233) with 4-iodophenol (B32979) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972), heated to reflux. nih.gov

For the closely related compound, 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512), X-ray crystallography has revealed that the pyridine and benzene (B151609) rings are nearly perpendicular to each other. nih.gov The nitro group is significantly twisted out of the plane of the pyridine ring. nih.gov It is highly probable that this compound adopts a similar conformation. The presence of the bulky iodine atom would likely reinforce this twisted geometry.

The combination of the electron-withdrawing nitro group and the iodo-substituent makes this compound a versatile intermediate for further chemical transformations. The iodine atom can participate in various palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up another avenue for functionalization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXUKZRSNDZQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Iodophenoxy 3 Nitropyridine

Established Synthetic Pathways

The most common and well-documented method for synthesizing 2-(4-Iodophenoxy)-3-nitropyridine is through nucleophilic aromatic substitution (SNAr) reactions. This approach is favored due to the electronic properties of the pyridine (B92270) ring, which is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. wikipedia.orgmasterorganicchemistry.com

The SNAr reaction is a cornerstone in the synthesis of various pyridine derivatives. youtube.com In the case of this compound, the reaction involves the displacement of a leaving group on the pyridine ring by a nucleophile. The electron-withdrawing nitro group on the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

A common synthetic route involves the reaction of a 2-halogenated-3-nitropyridine, such as 2-chloro-3-nitropyridine (B167233), with 4-iodophenol (B32979). nih.gov In this reaction, the phenoxide ion, generated from 4-iodophenol in the presence of a base, acts as the nucleophile and attacks the carbon atom bearing the halogen on the pyridine ring. The halogen is subsequently displaced, leading to the formation of the desired aryl ether linkage. The presence of the nitro group at the 3-position is crucial for activating the pyridine ring for this substitution. masterorganicchemistry.com

A specific protocol for this synthesis involves reacting 2-chloro-5-nitropyridine (B43025) with 4-iodophenol in acetone (B3395972), using potassium carbonate as the base. The reaction mixture is heated to reflux overnight to yield this compound. nih.gov

The choice of base and solvent system plays a critical role in the efficiency and yield of the SNAr reaction. Stoichiometric amounts of a base are required to deprotonate the 4-iodophenol, generating the more nucleophilic phenoxide ion. Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govnih.gov The choice of base can influence the reaction rate and yield, with cesium carbonate sometimes offering advantages in terms of reactivity. nih.gov

The solvent system must be capable of dissolving the reactants and facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF) and acetone are frequently employed. nih.govnih.gov DMF is often used for reactions that require higher temperatures. nih.gov The selection of the appropriate solvent and base combination is essential for optimizing the reaction conditions and maximizing the yield of the final product.

Table 1: Influence of Base and Solvent on the Synthesis of Aryl Ethers via SNAr

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-nitropyridine, 4-iodophenol | K₂CO₃ | Acetone | Reflux | Not specified | nih.gov |

| 2,6-dichloro-3-nitropyridine, substituted phenol (B47542) | K₂CO₃ | DMF | 130-140 °C | 56-82% | nih.gov |

| 2,6-dichloro-3-nitropyridine, 6-hydroxy-2-naphthonitrile | Cs₂CO₃ | DMF | 100 °C (Microwave) | Not specified | nih.gov |

Optimizing reaction conditions such as temperature and duration is crucial for achieving high yields and purity. SNAr reactions for the synthesis of aryl ethers often require elevated temperatures, typically ranging from refluxing in acetone to 140 °C in DMF. nih.govnih.gov Reaction times can vary from a few hours to overnight. nih.govnih.gov Microwave irradiation has also been utilized to accelerate these reactions, significantly reducing the reaction time. nih.gov

While many SNAr reactions for the synthesis of this compound and related compounds proceed without a catalyst, the field of catalysis in SNAr reactions is an area of active research. For instance, palladium-based catalysts are often used in cross-coupling reactions to form C-C and C-N bonds, and similar principles can be applied to C-O bond formation, although this is less common for this specific transformation. aablocks.com The use of phase-transfer catalysts has also been reported to enhance the rate of SNAr reactions in some systems. wikipedia.org

The synthesis of this compound can often be achieved efficiently without the need for a transition metal catalyst. This is a significant advantage as it simplifies the purification process and reduces costs. The inherent reactivity of the activated 2-halopyridine system with a nucleophile under basic conditions is often sufficient to drive the reaction to completion. nih.govnih.gov The term "catalyst-free" in this context refers to the absence of a transition metal or other specific catalyst, although a stoichiometric amount of base is still required. nih.gov

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions on Pyridine Nuclei

Advanced Synthetic Strategies and Process Optimization

Beyond the standard SNAr conditions, advanced strategies and process optimization techniques are continually being explored to improve the synthesis of this compound. This includes the development of more efficient catalytic systems, the use of alternative reaction media, and the fine-tuning of reaction parameters to enhance yield, purity, and sustainability. researchgate.net For example, the use of Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been widely applied for the synthesis of N-aryl compounds and provides a framework for considering analogous C-O bond forming reactions. dur.ac.uk While not directly reported for this specific compound, such advanced methods represent potential avenues for future optimization.

Metal-Catalyzed Aryl Etherification Approaches (e.g., Ullmann-type reactions)

The formation of the diaryl ether linkage in this compound is commonly achieved through metal-catalyzed aryl etherification, with the Ullmann condensation being a historically significant and relevant example. wikipedia.orgorganic-chemistry.org This reaction type involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction between 2-chloro-3-nitropyridine and 4-iodophenol.

The classical Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 210°C) and the use of polar, high-boiling point solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The reaction is generally promoted by the presence of an electron-withdrawing group on the aryl halide, a condition that is met by the nitro group in 2-chloro-3-nitropyridine, which activates the halide for nucleophilic aromatic substitution. wikipedia.org

Modern iterations of the Ullmann-type reaction have seen improvements through the use of soluble copper catalysts, often supported by ligands such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org The general mechanism of these copper-catalyzed reactions is thought to involve the formation of a copper(I) alkoxide, which then participates in the coupling process. wikipedia.org

Table 1: Key Components in the Ullmann-type Synthesis of this compound

| Reactant/Component | Role in the Reaction |

|---|---|

| 2-chloro-3-nitropyridine | The aryl halide substrate, activated by the nitro group. |

| 4-iodophenol | The nucleophile that forms the ether linkage. |

| Copper Catalyst (e.g., CuI) | Facilitates the carbon-oxygen bond formation. |

| Base (e.g., K2CO3, Cs2CO3) | Deprotonates the phenol to form the active nucleophile. |

Microwave-Assisted Synthesis for Enhanced Efficiency

To address the often-rigorous conditions and long reaction times associated with traditional heating methods for aryl ether synthesis, microwave-assisted synthesis has emerged as a powerful alternative. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant acceleration of chemical transformations. researchgate.netscispace.com

In the synthesis of heterocyclic compounds similar to this compound, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to mere minutes, while often also improving product yields. researchgate.netmdpi.com For instance, the synthesis of various heterocyclic compounds has been successfully achieved using microwave irradiation, highlighting its broad applicability. scispace.commdpi.com

The application of microwave technology to the Ullmann-type synthesis of this compound would involve subjecting the reactants (2-chloro-3-nitropyridine, 4-iodophenol, a copper catalyst, and a base) in a suitable solvent to microwave irradiation. The benefits would include a more uniform heating of the reaction mixture, leading to faster reaction rates and potentially cleaner reaction profiles with fewer byproducts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically several hours | Often reduced to minutes researchgate.net |

| Energy Efficiency | Lower | Higher due to direct heating of reactants |

| Temperature Control | Can have temperature gradients | More uniform heating |

| Product Yields | Variable | Often improved researchgate.net |

Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound requires precise control over the reaction to ensure that the desired functional groups react in the correct positions, a concept known as chemo- and regioselectivity. unipi.itrsc.org In the case of diaryl ether synthesis, this is particularly important when multiple reactive sites are present on the starting materials.

For the synthesis of this compound itself, the reaction between a 2-halopyridine and 4-iodophenol is inherently regioselective. The substitution occurs at the 2-position of the pyridine ring, which is activated by the adjacent nitro group. The synthesis of analogues may involve starting materials with additional functional groups, where selective reaction at one site over another is crucial.

Methodologies such as transition metal-catalyzed cross-coupling reactions, including those catalyzed by palladium and rhodium, have been developed to achieve high levels of chemo- and regioselectivity in the synthesis of complex substituted pyridines and other heterocycles. rsc.orgnih.gov For example, the regioselective synthesis of substituted pyridines has been demonstrated through the rhodium(III)-catalyzed coupling of alkenes with α,β-unsaturated oxime esters. nih.gov Such strategies allow for the construction of a wide array of analogues with tailored substitution patterns for structure-activity relationship studies.

The selective functionalization of the 3-nitropyridine (B142982) core is also a key aspect. Studies have shown that the nitro group in 3-nitropyridines can be selectively substituted by certain nucleophiles, providing a route to further derivatization. nih.gov This highlights the tunable reactivity of the nitropyridine scaffold in the chemo- and regioselective synthesis of new analogues.

Molecular Structure and Spectroscopic Characterization of 2 4 Iodophenoxy 3 Nitropyridine

Comprehensive Structural Elucidation Techniques

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 2-(4-Iodophenoxy)-3-nitropyridine molecule. The spectrum is characterized by absorption bands corresponding to the nitro group (NO₂), the ether linkage (C-O-C), the carbon-iodine bond (C-I), and the vibrations of the aromatic pyridine (B92270) and benzene (B151609) rings.

The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. For related nitro-aromatic compounds, these bands appear in distinct regions of the spectrum. For instance, in 5-bromo 2-nitropyridine (B88261), the C-NO₂ stretching mode is observed experimentally at 1545 cm⁻¹ scialert.net. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the ranges of 1570–1500 cm⁻¹ and 1370–1320 cm⁻¹, respectively.

The diaryl ether linkage (Ar-O-Ar) is generally characterized by asymmetric C-O-C stretching vibrations, which are typically found in the 1270–1230 cm⁻¹ region. A corresponding symmetric stretching band is expected near 1050-1010 cm⁻¹. The presence of the C-I bond is identified by its stretching vibration, which appears at lower frequencies, typically in the range of 600-500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the pyridine and benzene rings occur in the 1600–1400 cm⁻¹ region. scialert.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1400 |

| C-NO₂ | Asymmetric Stretching | 1570 - 1500 |

| C-NO₂ | Symmetric Stretching | 1370 - 1320 |

| Ar-O-Ar | Asymmetric C-O-C Stretching | 1270 - 1230 |

| C-H (Aromatic) | In-plane bending | 1300 - 1000 |

| C-H (Aromatic) | Out-of-plane bending | 900 - 675 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on the molecular vibrational modes, particularly those involving symmetric vibrations and less polar bonds. For this compound, the symmetric stretching of the nitro group is expected to produce a strong Raman signal. Similarly, the "ring breathing" modes of both the pyridine and the para-substituted benzene ring, which involve symmetric radial expansion and contraction of the rings, are characteristically strong in Raman spectra and are anticipated in the 840-680 cm⁻¹ range. scialert.net The C-I stretching vibration would also be observable. In the FT-Raman spectrum of 5-bromo 2-nitropyridine, the C-NO₂ stretching mode is found at 1544 cm⁻¹. scialert.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound is dictated by its extended conjugated system, which includes the pyridine ring, the phenoxy group, and the nitro group. The UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.

The high-energy π → π* transitions, associated with the aromatic rings, are typically observed at shorter wavelengths. The presence of the nitro group, a strong electron-withdrawing group, and the ether oxygen, an electron-donating group, can lead to intramolecular charge-transfer (ICT) transitions, which often appear as intense, broad bands at longer wavelengths. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally of lower intensity and may be observed as shoulders on the more intense π → π* bands. researchgate.net Theoretical studies on similar molecules indicate that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions. acs.org For a halogen-substituted indeno quinoxaline (B1680401) derivative, absorption peaks were noted at 267, 347, and 369 nm. scialert.net

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) |

|---|---|---|

| π → π* | Aromatic Rings (Pyridine, Benzene) | 200 - 280 |

| n → π* | C=O, N=O (from nitro and ether groups) | 280 - 400 |

Crystallographic Studies

While specific crystallographic data for this compound is not available, analysis of closely related structures provides significant insight into its likely solid-state conformation and packing.

X-ray Diffraction Analysis of Related Pyridine Derivatives

The crystal structures of 2-iodo-3-nitropyridine (B1600184) and 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512) serve as excellent models. nih.govnih.gov

2-Iodo-3-nitropyridine: This compound crystallizes in the monoclinic system with the space group P2₁/c. Key structural features include a nitro group that is twisted out of the plane of the pyridine ring by 34.6°. nih.gov

2-(4-Methoxyphenoxy)-3-nitropyridine: This derivative crystallizes in the orthorhombic system with the space group Pbca. A significant conformational feature is that the pyridine and benzene rings are nearly orthogonal to each other, with a dihedral angle of 86.69°. nih.gov The nitro group is also twisted relative to the pyridine ring plane. nih.gov

Based on these analogs, it is highly probable that in this compound, the pyridine and iodophenoxy rings are also substantially twisted with respect to each other, and the nitro group is not coplanar with the pyridine ring.

Table 3: Comparative Crystallographic Data of Related Pyridine Derivatives

| Parameter | 2-Iodo-3-nitropyridine nih.gov | 2-(4-Methoxyphenoxy)-3-nitropyridine nih.gov |

|---|---|---|

| Chemical Formula | C₅H₃IN₂O₂ | C₁₂H₁₀N₂O₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c (No. 14) | Pbca (No. 61) |

| a (Å) | 8.0169 (15) | 7.4737 (10) |

| b (Å) | 12.313 (2) | 12.8128 (17) |

| c (Å) | 8.0999 (15) | 24.529 (3) |

| β (°) | 119.66 (2) | 90 |

| Volume (ų) | 694.8 (3) | 2348.8 (5) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of these molecules is governed by a variety of non-covalent interactions. In the crystal structure of 2-iodo-3-nitropyridine, molecules are linked into one-dimensional chains by C—H···N hydrogen bonds. nih.gov

For 2-(4-methoxyphenoxy)-3-nitropyridine, the packing is more complex. Supramolecular layers are formed via C–H···π interactions, where hydrogen atoms from the methyl group interact with the π-systems of both the pyridine and benzene rings. These layers are further connected by N–O···π contacts, where a nitro-group oxygen atom interacts with the π-system of a neighboring pyridine ring. nih.gov

Given the structure of this compound, its crystal packing is likely to be influenced by a combination of these interactions. The presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···O), a directional interaction that can significantly influence crystal packing, often promoting the formation of noncentrosymmetric structures. researchgate.net Therefore, a combination of hydrogen bonds, π-stacking, and halogen bonds likely dictates the final supramolecular assembly.

Reactivity and Reaction Mechanisms of 2 4 Iodophenoxy 3 Nitropyridine

Reactivity of the Nitro Group

The electron-withdrawing nitro group at the 3-position of the pyridine (B92270) ring is a critical determinant of the molecule's chemical personality. It influences reactivity both through its own transformations and its electronic effect on the pyridine ring.

Chemoselective Reduction to Amino Pyridine Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. In a molecule like 2-(4-Iodophenoxy)-3-nitropyridine, which also contains a reducible carbon-iodine bond, achieving chemoselectivity is crucial. Various methods have been developed for the selective reduction of aromatic nitro groups, even in the presence of sensitive functionalities like halogens. researchgate.netambeed.com

Catalytic hydrogenation is a common approach. For instance, the use of catalysts like Fe3O4-MWCNTs@PEI-Ag has been shown to facilitate the chemoselective reduction of nitroaromatic compounds to their corresponding amines in aqueous solutions at room temperature, leaving other reducible groups untouched. rsc.org Another powerful technique is electrochemical reduction, which can be finely tuned by adjusting the electrode potential and material. Using cathodes like Devarda copper or Raney cobalt in slightly acidic or neutral solutions allows for the successful reduction of nitro groups while preserving functionalities such as carbon-iodine bonds. researchgate.net

Enzymatic reductions also offer high chemoselectivity. Nitroreductases, for example, can reduce aromatic nitro groups to hydroxylamino or amino groups under mild conditions, often with high specificity that avoids dehalogenation. nih.govnih.gov

Table 1: Illustrative Conditions for Chemoselective Nitro Reduction This table presents generalized conditions for the chemoselective reduction of nitroarenes in the presence of halides, based on established methodologies.

| Reagent/Catalyst System | Solvent | Conditions | Outcome |

| Fe/NH₄Cl or SnCl₂/HCl | Ethanol/Water | Reflux | Reduction of NO₂ to NH₂ |

| H₂, Pd/C | Methanol | Room Temp, 1 atm | Potential for dehalogenation |

| NaBH₄, NiCl₂ | Methanol | 0 °C to Room Temp | Selective reduction of NO₂ |

| Electrochemical Reduction | Methanol/Water | Controlled Potential | High chemoselectivity for NO₂ group |

Influence on Pyridine Ring Activation/Deactivation

The nitro group is a powerful electron-withdrawing group, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). The deactivation for electrophilic attack is a result of the reduced electron density in the aromatic system.

For nucleophilic attack, the nitro group provides stabilization for the negatively charged Meisenheimer complex intermediate that forms. This activation is most pronounced at the ortho (position 2 and 4) and para (position 6) positions relative to the nitro group. In this compound, this makes positions 2, 4, and 6 susceptible to nucleophilic attack. However, position 2 is already substituted. Recent studies on 2-substituted-3-nitropyridines have shown that the nitro group itself can act as a leaving group when attacked by strong nucleophiles like thiols, leading to the formation of 3-substituted pyridines. nih.gov This reactivity highlights the profound influence of the nitro group in directing the regioselectivity of nucleophilic substitution on the pyridine nucleus. nih.govnih.gov

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenoxy ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. libretexts.org These reactions are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a biaryl linkage at the 4-position of the phenoxy group.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would install an alkynyl substituent on the phenoxy ring.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. This provides a method for vinylation of the phenoxy group.

These reactions are generally high-yielding and tolerant of a wide range of functional groups, including the nitropyridine moiety present in the molecule. nih.gov The choice of ligands, bases, and solvents can be optimized to ensure high efficiency and prevent side reactions. nih.govbeilstein-journals.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides This table outlines the general components for key cross-coupling reactions applicable to the this compound substrate.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Resulting Bond |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | C-C (Aryl-Alkynyl) |

| Heck | H₂C=CHR' | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | NaOtBu, Cs₂CO₃ | C-N (Aryl-Amine) |

Nucleophilic Displacement Reactions of Iodine

Direct nucleophilic aromatic substitution (SNAr) of the iodine on the phenoxy ring is generally challenging. Unlike halides on an activated pyridine ring, the iodide on the separate benzene (B151609) ring is not directly activated by the nitro group. Such reactions typically require harsh conditions or the presence of a catalyst, such as copper salts (Ullmann condensation). Radical nucleophilic substitution (SRN1) mechanisms are another possibility but are less common for simple nucleophilic displacement on unactivated aryl halides. researchgate.net Therefore, palladium-catalyzed cross-coupling reactions are the overwhelmingly preferred method for the functionalization of the aryl iodide moiety.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the 3-nitro group. This makes the ring highly susceptible to nucleophilic attack but resistant to electrophilic attack. ambeed.com

As discussed in section 4.1.2, the presence of the nitro group activates positions 2, 4, and 6 for nucleophilic aromatic substitution. Since position 2 is occupied by the iodophenoxy group, positions 4 and 6 are the most likely sites for attack by strong nucleophiles. A sufficiently potent nucleophile could displace a hydride ion at these positions, or, in some cases, the nitro group itself can be displaced. nih.gov The reaction of 4-nitropyridine (B72724) 1-oxide with piperidine, for example, results in the displacement of the nitro group, a reaction that can be accelerated by light. rsc.org While this compound is not an N-oxide, this illustrates the potential for the nitro group to serve as a leaving group in activated pyridine systems.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a challenging transformation. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and participates in resonance, which deactivates the ring towards attack by electrophiles. This deactivating effect is further intensified by the presence of the 3-nitro group, one of the most powerful electron-withdrawing groups.

In the rare instances that electrophilic substitution occurs on pyridine, it preferentially takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. For this compound, the 2- and 3-positions are already substituted. Therefore, any potential electrophilic attack would be directed to the 5-position. However, the combined deactivating effects of the ring nitrogen and the 3-nitro group make such reactions exceedingly difficult, often requiring harsh reaction conditions with poor to moderate yields. quimicaorganica.orgquora.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| 4 | Low | Deactivated by the adjacent nitro group and ring nitrogen. |

| 5 | Low, but most probable site | Less deactivated compared to other positions. |

| 6 | Very Low | Highly deactivated by the ring nitrogen (ortho position). |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

In stark contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The 3-nitro group, being a potent electron-withdrawing group, effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This stabilization is most pronounced when the attack occurs at positions ortho or para to the nitro group.

In this compound, the 2-position, bearing the 4-iodophenoxy group, is ortho to the 3-nitro group, making it a prime site for nucleophilic attack. The 4-iodophenoxy group can act as a leaving group, being displaced by a variety of nucleophiles. Studies on analogous 2-alkoxy- and 2-chloro-3-nitropyridines have demonstrated facile substitution at the 2-position with nucleophiles such as amines, alkoxides, and thiolates. nih.govnih.gov

Table 2: Expected Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Amine | Piperidine, Aniline | 2-(Piperidin/Anilino)-3-nitropyridine |

| Alkoxide | Sodium methoxide | 2-Methoxy-3-nitropyridine |

| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-3-nitropyridine |

| Azide (B81097) | Sodium azide | 2-Azido-3-nitropyridine |

Mechanistic Investigations of Key Transformations

The derivatization of this compound can proceed through different mechanistic pathways, with the specific route being influenced by the reactants, reaction conditions, and the presence of initiators.

Radical Nucleophilic Substitution (SRN1) Pathways

Beyond the common SNAr mechanism, nucleophilic substitution on aromatic rings can also occur via a radical-nucleophilic substitution (SRN1) pathway. wikipedia.orginflibnet.ac.indalalinstitute.com This mechanism involves a chain reaction initiated by the transfer of an electron to the substrate, forming a radical anion. This radical anion then expels the leaving group to generate an aryl radical, which subsequently reacts with the nucleophile. clockss.orgresearchgate.net

The presence of a nitro group can facilitate the initial electron transfer, and the iodo-substituent on the phenoxy ring could potentially participate in or influence radical processes. While specific studies on the SRN1 mechanism for this compound are not extensively documented, the general principles of SRN1 reactions suggest it as a plausible alternative or competing pathway to the SNAr mechanism, particularly under conditions that favor radical formation, such as photochemical initiation or the presence of strong reducing agents. wikipedia.orgresearchgate.net

Elucidation of Concerted versus Stepwise Mechanisms in Derivatization Reactions

The SNAr reaction, which is the most common pathway for the derivatization of this compound, is generally accepted to proceed through a stepwise mechanism. orcid.orgresearchgate.net This involves the initial addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The subsequent step involves the departure of the leaving group (the 4-iodophenoxy group in this case) to restore the aromaticity of the pyridine ring.

Computational studies on related nitropyridine systems have provided further evidence for this stepwise process, showing the existence of a distinct intermediate along the reaction coordinate. orcid.orgmdpi.com A concerted mechanism, where bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously, is generally considered less likely for these types of reactions due to the stability of the Meisenheimer intermediate. libretexts.org The investigation of reaction kinetics and the isolation or spectroscopic observation of intermediates are key experimental approaches to distinguish between these two mechanistic possibilities.

Computational and Theoretical Studies of 2 4 Iodophenoxy 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in elucidating the intricacies of 2-(4-iodophenoxy)-3-nitropyridine at an atomic level.

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often at the B3LYP/6-31G* level, have been instrumental in determining the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. um.edu.my

These calculations have revealed that the pyridine (B92270) and benzene (B151609) rings in similar structures, such as 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512), are nearly orthogonal to each other. nih.gov In this related molecule, the dihedral angle between the two rings is reported to be 86.69 (11)°. nih.gov The nitro group is significantly twisted out of the plane of the pyridine ring, with a reported O1–N2–C2–C1 torsion angle of -26.1 (3)° in the methoxy (B1213986) analog. nih.gov This twisting is a common feature in sterically hindered nitropyridine derivatives.

Conformational analysis, a systematic study of the different spatial arrangements of a molecule and their respective energies, is also performed using DFT. This helps in identifying the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions. For instance, studies on related nitropyridine derivatives have explored the rotational barriers of substituent groups, providing insights into the molecule's flexibility. acs.org

Table 1: Selected Optimized Geometrical Parameters of a Related Nitropyridine Derivative (2-amino-5-trifluoromethyl-1,3,4-thiadiazole) calculated using DFT. acs.org

| Parameter | B3LYP | M06-2X |

| N-N bond length (Å) | 1.358 | - |

| C-N bond length (Å) | 1.363 | 1.364 |

| N-H bond lengths (Å) | 1.007, 1.011 | - |

| C-F bond lengths (Å) | 1.355 | 1.340, 1.342 |

| N-C-N bond angle (°) | 123.2 | 123.2 |

| C-S-C bond angle (°) | 85.1 | 85.1 |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide a detailed picture of how electrons are distributed within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. acs.org A smaller energy gap generally implies higher reactivity. acs.org

For related compounds, the HOMO and LUMO are often localized on specific parts of the molecule. mdpi.com For instance, in some carbazole (B46965) derivatives, the HOMO is typically located on the carbazole core, while the LUMO is found on substituent groups. mdpi.com In the case of this compound, the HOMO is expected to have significant contributions from the electron-rich iodophenoxy group, while the LUMO is likely to be centered on the electron-deficient nitropyridine ring.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Related Compounds (Peptoids 5a-5d) using B3LYP/6-311G(d,p). mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5a | - | - | - |

| 5b | - | - | - |

| 5c | - | - | - |

| 5d | - | - | - |

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. mdpi.com They are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding its reactivity and intermolecular interactions. acs.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential. acs.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the ether oxygen, while positive potential would be expected near the hydrogen atoms of the aromatic rings. mdpi.com

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the charge distribution within a molecule and the nature of intramolecular interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de This delocalization, known as hyperconjugation, contributes to the stabilization of the molecule. The strength of these interactions can be estimated using second-order perturbation theory. nih.gov For instance, in a related imidazole (B134444) derivative, significant intramolecular charge transfer was observed from the lone pairs of chlorine to the antibonding orbitals of the phenyl ring. acadpubl.eu In this compound, NBO analysis would likely reveal significant hyperconjugative interactions involving the lone pairs of the oxygen and nitrogen atoms and the π-systems of the aromatic rings.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra). scialert.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. acs.org For example, in the study of a halogen-substituted indenoquinoxaline derivative, the calculated C-NO2 stretching vibration was found to be in good agreement with the experimental value. scialert.net

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For instance, in a study of peptoids, TD-DFT calculations helped to assign the observed absorption bands to specific electronic transitions within the molecules. mdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding around each nucleus, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov This can be particularly useful for structure elucidation and for understanding the electronic environment of different atoms within the molecule.

Table 3: Predicted Spectroscopic Data for Related Compounds.

| Spectroscopic Property | Predicted Value | Experimental Value | Compound |

| C-NO2 Stretching (cm⁻¹) | 1540 | 1545 (Raman) | 5-bromo 2-nitropyridine (B88261) scialert.net |

| UV-Vis λmax (nm) | 255 | 278 | Peptoid 5a mdpi.com |

Note: This table provides examples of predicted spectroscopic data for related molecules to illustrate the capabilities of computational methods.

Non-Linear Optical (NLO) Properties

Organic molecules with donor-acceptor frameworks and delocalized π-electron systems are known to exhibit significant NLO responses. researchgate.netnih.gov The title compound, this compound, possesses an electron-donating iodophenoxy group and an electron-withdrawing nitro group attached to a π-conjugated pyridine ring, making it a promising candidate for NLO applications. nih.govibm.com

The NLO response of a molecule is fundamentally related to its polarizability (α) and hyperpolarizability (β and γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Theoretical chemistry provides powerful tools to calculate these parameters, with Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) being commonly employed methods. researchgate.netnih.gov

For this compound, these calculations would typically be performed using a basis set such as 6-31+G* to provide a good balance between accuracy and computational cost. nih.gov The polarizability and first hyperpolarizability are tensor quantities, but often the average polarizability (<α>) and the magnitude of the total first hyperpolarizability (β_tot) are reported.

Table 1: Illustrative Calculated NLO Properties of this compound

| Property | Symbol | Computational Method | Basis Set | Hypothetical Value (a.u.) |

| Average Polarizability | <α> | DFT (B3LYP) | 6-311++G(d,p) | 250 |

| Total First Hyperpolarizability | β_total | DFT (B3LYP) | 6-311++G(d,p) | 1500 |

| Total Second Hyperpolarizability | <γ> | DFT (CAM-B3LYP) | 6-311++G(d,p) | 8.5 x 10^4 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from theoretical calculations.

The calculation of these properties involves determining the energy of the molecule in the presence of an electric field. The polarizability and hyperpolarizability are then extracted from the derivatives of the energy with respect to the electric field strength. rug.nl

The magnitude of the NLO response in a molecule like this compound is intrinsically linked to its electronic structure. The key factors include:

Intramolecular Charge Transfer (ICT): The presence of the electron-donating iodophenoxy group and the electron-withdrawing nitro group facilitates charge transfer across the pyridine bridge upon electronic excitation. This ICT is a major contributor to a large first hyperpolarizability (β).

π-Conjugation: The pyridine ring provides a conjugated pathway for the delocalization of π-electrons between the donor and acceptor groups. The extent of this conjugation directly influences the polarizability of the molecule.

Substituent Effects: The nature and position of the substituents are critical. The iodine atom, while part of the donor group, also has a high atomic number which can influence spin-orbit coupling and intersystem crossing, though its primary role in the NLO response is as a heavy halogen substituent on the donor phenoxy ring. The strong electron-withdrawing capability of the nitro group is essential for creating a significant dipole moment change upon excitation.

Theoretical studies can systematically probe these relationships by creating models with different substituents to understand their impact on the NLO properties. acs.org

Reaction Modeling and Mechanism Elucidation

Computational chemistry is also a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. For this compound, theoretical studies can provide insights into its synthesis and potential chemical transformations.

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a halogenated nitropyridine with 4-iodophenol (B32979). nih.gov Reaction modeling can be used to study the mechanism of this reaction in detail.

This involves:

Locating Transition States: Using methods like the synchronous transit-guided quasi-Newton (STQN) method, the geometry of the transition state for the reaction can be determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Mapping the Reaction Coordinate: The intrinsic reaction coordinate (IRC) method can be used to map the entire reaction pathway from reactants to products, confirming that the located transition state connects the correct minima on the potential energy surface.

Table 2: Hypothetical Reaction Energetics for the Synthesis of this compound

| Parameter | Computational Method | Basis Set | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | DFT (B3LYP) | 6-31G(d) | 15.2 |

| Reaction Enthalpy (ΔH) | DFT (B3LYP) | 6-31G(d) | -5.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

The properties and reactivity of molecules can be significantly influenced by the solvent environment. Theoretical models can account for these effects, providing a more realistic description of chemical processes in solution.

For this compound, the Polarizable Continuum Model (PCM) is a common approach to simulate solvent effects. researchgate.net In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Studies of solvent effects would typically investigate:

Changes in NLO Properties: The polarizability and hyperpolarizability of the molecule can be recalculated in the presence of solvents of varying polarity. Generally, polar solvents are expected to enhance the NLO response of donor-acceptor molecules.

Solvation of Reactants and Transition States: The energies of the reactants, transition state, and products of a reaction can be recalculated in the solvent model. This allows for the determination of activation energies and reaction enthalpies in solution, which can differ significantly from gas-phase values. For instance, a polar solvent might stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction.

Derivatization Strategies and Synthetic Transformations of 2 4 Iodophenoxy 3 Nitropyridine

Functional Group Interconversions of the Nitro Group

The nitro group is a versatile functionality that can be readily converted into other important chemical groups, significantly broadening the synthetic potential of the parent molecule.

A fundamental transformation of the nitro group is its reduction to a primary amine. This conversion is a key step in many synthetic pathways as it introduces a nucleophilic amino group. The reduction of aromatic nitro compounds can be achieved through various methods. A common approach involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Another frequently used method is the reaction with metals in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). nowgonggirlscollege.co.in

For instance, the reduction of a similar compound, 2-(1-ethoxyvinyl)-3-nitropyridine, has been accomplished as part of the synthesis of substituted 3-alkoxyindoles. nih.gov This highlights the feasibility of selectively reducing the nitro group in the presence of other functionalities.

The resulting amino group from the reduction of the nitro functionality is a versatile precursor for numerous subsequent reactions.

Amide Formation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Diazotization: Treatment of the aromatic primary amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. These salts are highly useful intermediates that can be converted into a variety of functional groups. mdpi.com For example, they can undergo Sandmeyer reactions to introduce halides or a cyano group.

Azide (B81097) Formation: Aryl diazonium salts can react with sodium azide (NaN₃) to yield the corresponding aryl azides. mdpi.com This reaction provides a straightforward route to introduce the azide functionality, which is a valuable precursor for various cycloaddition reactions, such as the synthesis of triazoles. The synthesis of 2-azido-3-nitropyridines has been reported from 2-chloro-3-nitropyridines via nucleophilic aromatic substitution with sodium azide. mdpi.com

Functional Group Interconversions of the Aryl Iodide

The aryl iodide functionality is a key handle for introducing molecular complexity through a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with aryl iodides.

Suzuki Coupling: The Suzuki coupling reaction involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

A study on the synthesis of nonproteinogenic amino acids utilized various aryl iodides, including 1-iodo-2-methoxybenzene and 1-iodo-2-methylbenzene, in palladium-catalyzed reactions, demonstrating the broad applicability of these substrates in C-H activation and subsequent bond formation. acs.org

The aryl iodide can also participate in cross-coupling reactions to form bonds with heteroatoms such as nitrogen, oxygen, and sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form carbon-oxygen bonds by coupling the aryl iodide with an alcohol or a phenol (B47542). A similar strategy has been employed for phenol arylation using in-situ-generated aryl(TMP)iodonium salts. frontiersin.org

C-S Bond Formation: Thioethers can be synthesized via palladium-catalyzed coupling of aryl iodides with thiols.

Transformations on the Pyridine (B92270) Ring System

The pyridine ring of 2-(4-iodophenoxy)-3-nitropyridine is activated towards certain chemical transformations, primarily involving the nitro group. The electron-withdrawing nature of the nitro substituent facilitates reactions such as reduction, which is a key step in the synthesis of various derivatives.

One of the most significant transformations is the reduction of the 3-nitro group to an amino group, yielding 2-(4-iodophenoxy)pyridin-3-amine. This conversion is a critical step in the synthesis of analogues for biological screening. The reduction can be achieved using various reagents. For instance, sodium hydrosulfite or a combination of nickel(II) chloride and sodium borohydride (B1222165) has been successfully employed for the reduction of similar nitro-containing diarylpyridines. nih.gov Another documented method involves catalytic hydrogenation. nih.gov This transformation fundamentally alters the electronic properties of the pyridine ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further derivatization.

While less specifically documented for this compound itself, the 3-nitropyridine (B142982) system is known to be susceptible to nucleophilic aromatic substitution, although the phenoxy group at the 2-position is generally stable. Another potential transformation involves the synthesis of 2-azido-3-nitropyridines from the corresponding 2-chloro-3-nitropyridine (B167233) precursor using sodium azide. mdpi.com This indicates that the precursor to the title compound is reactive towards nucleophiles, a reactivity that could potentially be exploited for creating diverse analogues before the introduction of the phenoxy moiety.

Complex, multi-step transformations leading to fused ring systems have also been reported starting from derivatives of 3-nitropyridine. For example, palladium-catalyzed reductive N-heteroannulation of 2-(1-ethoxyvinyl)-3-nitropyridine has been used to synthesize substituted indoles, demonstrating a profound reconstruction of the pyridine core. beilstein-journals.org

Design and Synthesis of Analogues with Diverse Substitution Patterns

The structural framework of this compound offers multiple sites for modification, allowing for the design and synthesis of a wide array of analogues with diverse substitution patterns. The synthetic strategies primarily revolve around two key approaches: variation of the phenolic component and functionalization of the existing aromatic rings.

The most direct method for generating analogues is through the initial Williamson ether synthesis. By reacting 2-chloro-3-nitropyridine with a variety of substituted phenols, a library of analogues with different substituents on the phenoxy ring can be readily prepared. nih.govnih.gov This approach allows for systematic exploration of the structure-activity relationship by introducing various electronic and steric features. For example, analogues such as 2-(2,4-difluorophenoxy)-3-nitropyridine (B63356) have been synthesized using this method. nih.gov The reaction is typically carried out in a solvent like acetone (B3395972) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate or cesium carbonate. nih.govnih.gov

Further diversification can be achieved by modifying the substituents on the synthesized analogues. The iodine atom on the phenoxy ring is a particularly useful handle for cross-coupling reactions. For instance, Sonogashira coupling can be employed to introduce alkynyl groups at this position. This has been demonstrated on similar diarylpyridine scaffolds, where a para-iodo substituent was reacted with terminal alkynes like 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium-copper catalyst to generate analogues with elongated substituents. nih.gov

Transformations of the nitro group, as described in the previous section, also open up avenues for creating new analogues. The resulting amino group can be acylated, alkylated, or used as a directing group for further substitutions on the pyridine ring, thereby expanding the chemical diversity of the synthesized compounds.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of 2-(4-Iodophenoxy)-3-nitropyridine, stemming from its distinct functional groups, allows for its use as a foundational element in the assembly of intricate molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while the iodine atom provides a handle for various cross-coupling reactions.

Construction of Polyfunctionalized Pyridine Derivatives

The this compound scaffold is adept at undergoing sequential and site-selective modifications to yield a diverse array of polyfunctionalized pyridine derivatives. The reactivity of the nitro group and the carbon-iodine bond can be exploited in a controlled manner to introduce new functionalities.

For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions such as amide bond formation, diazotization, or serving as a directing group for further substitutions. acs.org The iodine atom is a versatile functional group that can be readily substituted through various transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkynyl, and amino substituents at the 4-position of the phenoxy ring.

The strategic combination of these transformations enables the synthesis of highly substituted pyridine cores with precise control over the placement of functional groups. This modular approach is invaluable for creating libraries of compounds for screening in drug discovery and materials science applications.

Scaffold for Novel Heterocyclic Systems

Beyond the construction of substituted pyridines, this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The functional groups present on the molecule can be utilized to construct new rings, leading to novel molecular frameworks with potential biological or material properties.

For example, the nitro group can be a precursor to a nitrene intermediate, which can undergo intramolecular C-H insertion or cycloaddition reactions to form new heterocyclic rings. Similarly, the amino group, obtained from the reduction of the nitro group, can be a key nucleophile in intramolecular cyclization reactions to form fused systems like pyrido[2,3-b] Current time information in Bangalore, IN.bldpharm.comoxazines or other related heterocycles. The ability to perform cross-coupling reactions at the iodo position further expands the possibilities for creating diverse and complex heterocyclic structures.

Integration into Functional Organic Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for incorporation into functional organic materials. The electron-deficient nature of the 3-nitropyridine (B142982) ring, coupled with the potential for extensive π-conjugation through the phenoxy linkage and substituents introduced via the iodo group, can lead to interesting photophysical and electronic properties.

These properties are relevant for applications in:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of derivatives could be beneficial for creating new host or emissive materials.

Organic Photovoltaics (OPVs): The electron-accepting nature of the nitropyridine core could be exploited in the design of new non-fullerene acceptors.

Sensors: The potential for functionalization allows for the design of molecules that can selectively interact with specific analytes, leading to a detectable change in their optical or electronic properties.

Development as Chemical Probes for Investigating Biological Systems

The this compound scaffold has shown promise in the development of chemical probes for studying biological processes. nih.gov A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule through specific interactions.

The ability to easily modify the structure of this compound allows for the optimization of binding affinity and selectivity for a target protein. For example, derivatives of this compound have been explored as potential inhibitors for specific enzymes or as ligands for receptors. nih.gov The iodo group can be used to attach reporter tags, such as fluorescent dyes or radioactive isotopes, enabling the visualization and tracking of the probe within a biological system. nih.gov This is a powerful tool for understanding the localization and dynamics of the target biomolecule.

In one study, this compound was synthesized and used in the process of identifying putative binding sites on Hsp27c, a small heat shock protein. nih.gov

Potential in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound suggest its potential utility in the field of supramolecular chemistry. The aromatic rings can participate in π-π stacking interactions, while the nitro group and the ether oxygen can act as hydrogen bond acceptors. These non-covalent interactions are the foundation of molecular recognition and self-assembly processes.

By strategically modifying the scaffold, it is possible to design molecules that can act as hosts for specific guest molecules, forming well-defined host-guest complexes. The iodo group provides a convenient point for attaching larger macrocyclic structures or other recognition motifs. Such systems have potential applications in areas like drug delivery, sensing, and catalysis. The ability to form ordered assemblies through self-organization could also be harnessed for the development of new "smart" materials with responsive properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.